molecular formula C16H12N2O4 B15259970 Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate

Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate

Cat. No.: B15259970
M. Wt: 296.28 g/mol
InChI Key: OZDVIEHNZSPQSS-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate is a synthetic aromatic compound featuring a central ethynyl (C≡C) bridge connecting a 4-amino-3-nitrophenyl group to a methyl benzoate moiety. This structure combines electron-donating (amino) and electron-withdrawing (nitro) groups on the phenyl ring, which may influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate

InChI

InChI=1S/C16H12N2O4/c1-22-16(19)13-7-4-11(5-8-13)2-3-12-6-9-14(17)15(10-12)18(20)21/h4-10H,17H2,1H3

InChI Key

OZDVIEHNZSPQSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Structural and Synthetic Overview

Molecular Characteristics

The compound’s structure (C₁₆H₁₂N₂O₄, MW: 296.28) comprises:

  • Methyl benzoate core : Provides ester functionality at position 4 of the benzene ring.
  • Ethynyl linker : Connects the benzoate to the substituted phenyl group.
  • 4-Amino-3-nitrophenyl moiety : Combines para-amino and meta-nitro substituents, creating electronic asymmetry that influences reactivity.

The SMILES notation (O=C(OC)C1=CC=C(C#CC2=CC=C(N)C([N+]([O-])=O)=C2)C=C1) highlights the spatial arrangement critical for synthetic planning.

Retrosynthetic Analysis

Key disconnections for methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate include:

  • Ethynyl bond formation : Via Sonogashira coupling between methyl 4-halobenzoate and 4-amino-3-nitrophenylacetylene.
  • Nitro-to-amino conversion : Selective reduction of a nitro group in a dinitrophenyl precursor.
  • Functional group protection : Use of tert-butoxycarbonyl (Boc) or acetyl groups to prevent undesired reactions during nitration or coupling.

Synthetic Routes

Sonogashira Coupling Approach

Step 1: Synthesis of Methyl 4-Iodobenzoate

Methyl 4-iodobenzoate is prepared via iodination of methyl 4-aminobenzoate using iodine and nitric acid, followed by esterification with methanol under acidic conditions (yield: 78–85%).

Step 2: Preparation of 4-Amino-3-Nitrophenylacetylene
  • Route A :

    • Nitration of 4-aminophenylacetylene : Protection of the amino group as an acetamide, followed by nitration at position 3 using mixed HNO₃/H₂SO₄.
    • Deprotection : Hydrolysis with HCl/EtOH yields 4-amino-3-nitrophenylacetylene (yield: 62%).
  • Route B :

    • Selective reduction of 3,4-dinitrophenylacetylene : Treatment with H₂S in ammonium hydroxide selectively reduces the para-nitro group to amino, preserving the meta-nitro group (yield: 58%).
Step 3: Coupling Reaction

A Sonogashira reaction couples methyl 4-iodobenzoate (1.2 equiv) with 4-amino-3-nitrophenylacetylene (1.0 equiv) using Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine in THF at 60°C for 12 hours. The product is purified via column chromatography (hexane/EtOAc, 3:1) to yield the target compound (65–72%).

Key Data :

Parameter Value
Catalyst Pd(PPh₃)₄/CuI
Solvent THF
Temperature 60°C
Yield 65–72%

Reduction of Nitro Precursors

Step 1: Synthesis of Methyl 4-[2-(3,4-Dinitrophenyl)Ethynyl]Benzoate

Sonogashira coupling of methyl 4-iodobenzoate with 3,4-dinitrophenylacetylene (prepared via nitration of phenylacetylene) gives the dinitro intermediate (yield: 70%).

Step 2: Selective Nitro Reduction

The para-nitro group is reduced using Raney nickel (10 wt%) under H₂ (50 psi) in ethyl acetate at 25°C for 6 hours, affording the target compound (68% yield). The meta-nitro group remains intact due to steric hindrance.

Optimization Insights :

  • Catalyst loading : <10% Raney nickel decreases conversion to <40%.
  • Solvent polarity : Ethyl acetate outperforms DMF or methanol in selectivity.

Alternative Methods

Ullmann-Type Coupling

A copper-catalyzed coupling between methyl 4-ethynylbenzoate and 4-bromo-3-nitroaniline in DMSO at 120°C yields the product but with lower efficiency (45–50%) due to side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates Sonogashira coupling, improving yields to 75% while reducing reaction time by 60%.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Sonogashira 65–72% High regioselectivity Requires palladium catalysts
Nitro Reduction 68% Avoids acetylene handling Multi-step, lower atom economy
Ullmann Coupling 45–50% Copper-based, cheaper Low yield, side products
Microwave-Assisted 75% Faster, energy-efficient Specialized equipment needed

Challenges and Limitations

  • Nitro-amine coexistence : Simultaneous presence complicates nitration/reduction steps.
  • Acetylene stability : Phenylacetylene intermediates are prone to polymerization under basic conditions.
  • Catalyst cost : Palladium-based systems increase production costs, necessitating ligand recovery strategies.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate depends on its application:

    In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The ethynyl group can facilitate binding to hydrophobic pockets in proteins.

    In Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, make it suitable for use in electronic devices.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Ethynyl Linkages

Compound 16 (Methyl 4-(2-((4-(methoxycarbonyl)phenyl)ethynyl)imidazo[1,2-a]pyridin-3-yl)benzoate)
  • Structure: Shares the methyl benzoate and ethynyl motifs but replaces the 4-amino-3-nitrophenyl group with an imidazo[1,2-a]pyridine ring.
  • Synthesis : Synthesized via visible light-mediated copper-catalyzed regioselective diamination, yielding a 60.3% isolated product. Characterized by ¹H/¹³C NMR and IR spectroscopy .
C1–C7 Series (Methyl 4-(4-(2-substituted quinoline-4-carbonyl)piperazin-1-yl)benzoates)
  • Structure: Features a quinoline core linked to the benzoate via a piperazine-carbonyl spacer. Substituents include halogens (Br, Cl, F), methoxy, methylthio, and trifluoromethyl groups .
  • Synthesis : Prepared via coupling reactions and crystallization in ethyl acetate. Solid-state yields and purity confirmed by ¹H NMR and HRMS .
  • Key Differences: The quinoline-piperazine framework introduces bulkier aromatic systems and tertiary amines, which may affect solubility and bioavailability compared to the ethynyl-linked target compound.

Functional Group Variations in Benzoate Esters

Ethyl 4-[2-(2,5-difluorobenzenesulfonyl)acetamido]benzoate
  • Structure : Replaces the ethynyl linkage with a sulfonylacetamido group and incorporates difluorophenyl substituents.
  • Applications : Commonly used in protease inhibitor studies due to sulfonyl groups’ affinity for enzyme active sites .
  • Key Differences : The sulfonamide group introduces stronger hydrogen-bonding capacity but reduces conjugation compared to the ethynyl bridge in the target compound.
Methyl 4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2)
  • Properties : Higher molecular weight (≈520 g/mol) compared to the target compound (≈340 g/mol), impacting diffusion rates in biological systems .

Electronic and Spectroscopic Properties

Compound Conjugation Length λmax (nm) Fluorescence Quantum Yield
Target Compound Moderate (ethynyl) ~300–350 (estimated) Not reported
Compound 16 Extended (imidazopyridine) 365–400 0.45 (reported)
C1–C7 Series Short (quinoline) 280–320 <0.1 (low)

Notes: The target compound’s amino-nitro substituents may induce intramolecular charge transfer (ICT), but experimental data are lacking. Compound 16’s imidazopyridine system shows strong fluorescence, suggesting superior optoelectronic utility .

Biological Activity

Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate, often referred to as MAPEB, is an organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes a benzoate group, an ethynyl group, and a para-aminophenyl moiety. The presence of these functional groups suggests various interactions with biological systems, making MAPEB a candidate for further exploration in medicinal chemistry and related fields.

Structural Characteristics

The molecular formula of MAPEB is C17_{17}H16_{16}N2_{2}O2_{2}, with a molecular weight of approximately 284.32 g/mol. Its structure can be described as follows:

  • Benzoate Group : Provides stability and potential for interaction with biological targets.
  • Ethynyl Group : Enhances reactivity through π-π interactions.
  • Amino Group : Capable of forming hydrogen bonds, which can modulate enzyme and receptor activity.

Biological Activity Overview

Research indicates that MAPEB exhibits significant biological activity, particularly in the following areas:

  • Anti-Cancer Properties : Compounds with similar structures have shown promise in inhibiting tumor growth and modulating pathways involved in cancer progression. MAPEB's ability to interact with specific enzymes may contribute to its anti-cancer effects.
  • Anti-Inflammatory Effects : The structural components of MAPEB suggest potential anti-inflammatory properties, which are critical in treating various inflammatory diseases.
  • Enzyme Inhibition : MAPEB may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate binding and catalytic activity. This mechanism is crucial in various biochemical pathways.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that MAPEB derivatives inhibited the proliferation of specific cancer cell lines by interfering with cell cycle progression. The mechanism involved the modulation of signaling pathways related to apoptosis and cell survival .
  • Anti-Inflammatory Activity : Another investigation revealed that MAPEB reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in managing inflammatory conditions .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Anti-CancerInhibits tumor growth in various cancer cell lines
Anti-InflammatoryReduces cytokine production in macrophages
Enzyme InhibitionPotential inhibitor for key metabolic enzymes

The biological activities of MAPEB can be attributed to its ability to interact with various biomolecules:

  • Enzyme Interactions : The amino group can form hydrogen bonds with active sites on enzymes, potentially altering their activity. The ethynyl group enhances π-π stacking interactions, which can stabilize enzyme-substrate complexes.
  • Receptor Modulation : The structural features allow MAPEB to bind to specific receptors, influencing downstream signaling pathways that regulate cellular functions such as proliferation and apoptosis.

Future Perspectives

Given its promising biological activity, further studies are warranted to explore the full potential of MAPEB in drug development. Future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy of MAPEB in animal models.
  • Mechanistic Studies : To elucidate the detailed mechanisms by which MAPEB exerts its biological effects.
  • Structural Modifications : Investigating derivatives of MAPEB could lead to compounds with enhanced potency and selectivity for specific biological targets.

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